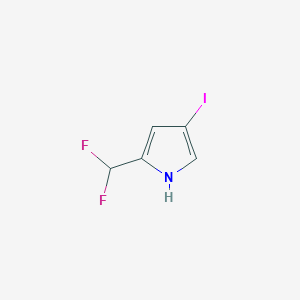
2-(Difluoromethyl)-4-iodo-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-4-iodo-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The presence of both difluoromethyl and iodine substituents on the pyrrole ring makes this compound particularly interesting for various chemical applications, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-iodo-1H-pyrrole typically involves the introduction of the difluoromethyl group and the iodine atom onto the pyrrole ring. One common method is the difluoromethylation of a pre-formed pyrrole derivative, followed by iodination. The difluoromethylation can be achieved using difluoromethylating reagents such as difluoromethyl sulfone or difluoromethyl zinc reagents under catalytic conditions . The iodination step can be carried out using iodine or iodine monochloride in the presence of a suitable oxidant .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-4-iodo-1H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form difluoromethylated pyrrole oxides or reduction to form difluoromethylated pyrrolidines.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Cross-Coupling: Palladium or nickel catalysts are often used in the presence of ligands and bases.
Major Products:
Substitution Products: Azido or thiolated derivatives.
Oxidation Products: Difluoromethylated pyrrole oxides.
Reduction Products: Difluoromethylated pyrrolidines.
Cross-Coupling Products: Various difluoromethylated aromatic compounds.
Applications De Recherche Scientifique
2-(Difluoromethyl)-4-iodo-1H-pyrrole has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-(Difluoromethyl)-4-iodo-1H-pyrrole exerts its effects involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to biological targets . The iodine atom can participate in halogen bonding, further stabilizing interactions with proteins or nucleic acids . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
2-(Difluoromethyl)-1H-pyrrole: Lacks the iodine substituent, making it less reactive in cross-coupling reactions.
4-Iodo-1H-pyrrole: Lacks the difluoromethyl group, reducing its potential as a bioisostere.
2-(Trifluoromethyl)-4-iodo-1H-pyrrole: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its electronic properties and reactivity.
Uniqueness: 2-(Difluoromethyl)-4-iodo-1H-pyrrole is unique due to the presence of both difluoromethyl and iodine substituents, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances its potential as a bioisostere, while the iodine atom facilitates various cross-coupling reactions, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C5H4F2IN |
|---|---|
Poids moléculaire |
242.99 g/mol |
Nom IUPAC |
2-(difluoromethyl)-4-iodo-1H-pyrrole |
InChI |
InChI=1S/C5H4F2IN/c6-5(7)4-1-3(8)2-9-4/h1-2,5,9H |
Clé InChI |
SVUJBWHKFORHFL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=C1I)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


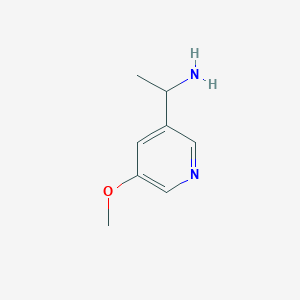


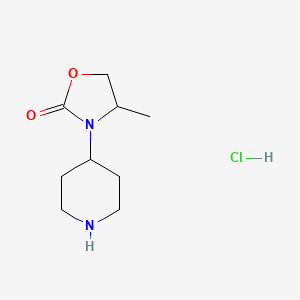
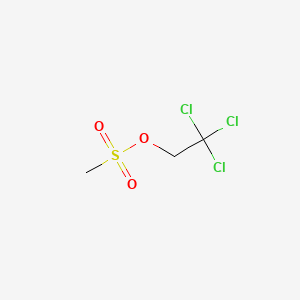

![7-Nitro-2-aza-spiro[3.5]non-6-ene-2-carboxylic acid tert-butyl ester](/img/structure/B15089514.png)
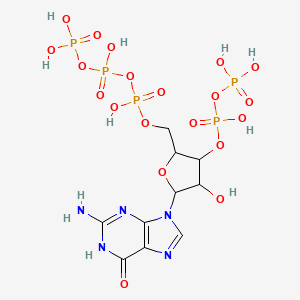
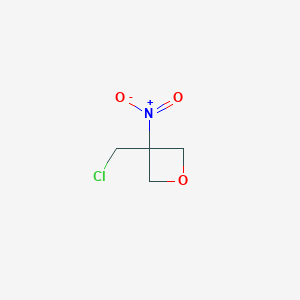

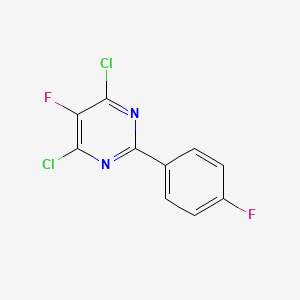
![[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B15089545.png)
![3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B15089553.png)
![[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089556.png)
